4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a complex organic compound characterized by its unique structural features, which include a furoyl group and a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
The compound can be sourced from various chemical suppliers and research laboratories that specialize in organic synthesis and pharmaceutical compounds. It is often utilized in research settings to explore its pharmacological properties and potential therapeutic uses.
This compound falls under the category of piperazine derivatives, which are known for their diverse pharmacological activities, including anti-anxiety, antidepressant, and antipsychotic effects. The presence of the furoyl group suggests potential applications in drug design, particularly in developing compounds with anti-inflammatory or antimicrobial properties.
The synthesis of 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques like chromatography may be employed for purification purposes.
The molecular structure of 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can be depicted as follows:
This structure includes a piperazine ring, a furoyl group, and an oxoethyl side chain.
Key molecular data includes:
The compound can participate in various chemical reactions:
Each reaction pathway requires specific conditions such as catalysts, solvents, and temperatures to optimize yield and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to monitor these reactions.
The mechanism of action for 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific biological targets:
Studies have shown that modifications to the piperazine ring can significantly alter the binding affinity and efficacy of the compound against various biological targets .
The physical properties of 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one include:
Chemical properties include:
The primary applications of 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one include:
The optimization of bioactive compounds through piperazine incorporation demonstrates remarkable versatility in drug design strategies. Piperazine derivatives consistently exhibit enhanced target affinity and selectivity profiles due to their ability to form multiple hydrogen-bonding interactions with biological targets. The piperazine ring's chair conformation allows substituents to adopt equatorial or axial positions, enabling precise spatial orientation of pharmacophoric elements. In anticonvulsant development, piperazine-containing compounds such as 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have demonstrated significant efficacy across multiple seizure models, including maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6-Hz psychomotor seizure test [2]. The presence of the phenylpiperazine moiety specifically contributes to enhanced activity, with trifluoromethyl and chloro substituents on the phenyl ring further improving potency—indicating structure-activity relationship (SAR) sensitivity at this position [2] [8].
Table 1: Piperazine-Containing Drugs Approved by U.S. FDA (2011-2023) Illustrating Therapeutic Diversity
Drug Name | Year Approved | Primary Therapeutic Target | Clinical Indication |
---|---|---|---|
Vortioxetine | 2013 | Serotonergic receptors | Major depressive disorder |
Brexpiprazole | 2015 | Serotonin-Dopamine receptors | Schizophrenia, MDD adjunct |
Palbociclib | 2015 | CDK4/6 | Breast cancer |
Cariprazine | 2015 | D2/D3 receptors | Schizophrenia, bipolar disorder |
Abemaciclib | 2017 | CDK4/6 | Breast cancer |
Vilazodone | 2011 | Serotonin reuptake transporter/5-HT1A receptors | Major depressive disorder |
Dolutegravir | 2013 | HIV integrase | HIV infection |
Avapritinib | 2020 | PDGFRA | Gastrointestinal stromal tumor |
Metabolically, piperazine rings undergo complex transformations mediated primarily by cytochrome P450 enzymes, particularly CYP3A4, followed by fecal excretion—a property that significantly influences their pharmacokinetic profiles and dosing regimens [3] [10]. This metabolic pathway contributes to predictable clearance mechanisms while potentially minimizing renal toxicity concerns. The piperazine nitrogen atoms also serve as points for structural diversification, enabling medicinal chemists to fine-tune physicochemical properties such as pKa, logP, and polar surface area. This tunability is exemplified in the design of 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one, where the central 2-oxopiperazine core connects two pharmacologically significant moieties: the 2-furoyl group and the phenylpiperazine unit, creating a balanced molecular architecture optimized for CNS penetration and target engagement [1] [5].
The strategic incorporation of the 2-furoyl group and phenylpiperazine moiety creates a sophisticated dual-pharmacophore architecture within a single molecular entity. The 2-furoyl moiety (C₄H₃OCO–) contributes significantly to the molecule's electronic distribution and hydrogen-bonding capacity. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the furan oxygen provides additional electron density that may influence π-π stacking interactions with aromatic residues in target proteins. This heteroaromatic system offers metabolic advantages over phenyl rings due to its altered electron distribution, potentially reducing unwanted oxidative metabolism while maintaining hydrophobic contact surfaces [1] [6]. In the context of anticonvulsant development, furoyl-containing compounds demonstrate distinct activity profiles compared to their benzoyl analogs, suggesting specific target recognition properties conferred by the oxygen heteroatom [6] [8].
The 4-phenylpiperazine component represents one of the most extensively studied pharmacophores in CNS drug discovery. This moiety enables critical interactions with neurotransmitter receptors and ion channels implicated in seizure modulation. The phenyl ring establishes hydrophobic contacts, while the terminal piperazine nitrogen (often protonated at physiological pH) forms electrostatic interactions with aspartate or glutamate residues in target proteins. Molecular hybridization strategies combining phenylpiperazine with other bioactive fragments have yielded compounds with enhanced efficacy, as evidenced by derivatives such as 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one (Brexpiprazole intermediate) which incorporates this privileged structure [7]. The structure-activity relationship (SAR) of the phenylpiperazine unit shows remarkable sensitivity to substitution patterns:
Table 2: Structure-Activity Relationship of Key Substituents in Piperazine-Based Anticonvulsants
Structural Element | Modification | Biological Impact | Representative Compound |
---|---|---|---|
Phenylpiperazine | Unsubstituted phenyl | Baseline activity in seizure models | RH-7 derivative [5] |
Phenylpiperazine | 4-CF₃ substitution | Enhanced 6-Hz psychomotor seizure protection | Compound 14 [2] |
Phenylpiperazine | 4-Cl substitution | Activity in MES and scPTZ screens | Compound 23 [2] |
Hydantoin core | Replacement with 2-oxopiperazine | Altered hydrogen bonding capacity | Target compound |
Furoyl group | Replacement with phenylacetyl | Reduced hydrophobic interactions | Compound 11a-i analogs [8] |
The hybrid structure of 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one represents a deliberate molecular design strategy that leverages the complementary pharmacological properties of both the furoyl and phenylpiperazine units. The 2-oxopiperazin-2-one core serves as a conformationally constrained linker that positions these pharmacophores at optimal distances and angles for simultaneous target engagement. Recent molecular modeling studies of structurally related conjugates demonstrate synergistic effects when piperazine, oxadiazole, and quinoline pharmacophores are combined, resulting in enhanced binding to GABAergic targets compared to single-pharmacophore compounds [8]. This multi-pharmacophore approach represents a sophisticated advancement in piperazine-based drug design, moving beyond traditional spacer functions toward integrated pharmacophoric elements.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1